molecular formula C11H12FLiO3 B1433441 lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate CAS No. 1807901-38-7

lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate

Cat. No. B1433441
CAS RN: 1807901-38-7
M. Wt: 218.2 g/mol
InChI Key: FIJMGIHSUXBTOU-PPHPATTJSA-M
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Description

The compound is a lithium salt of a fluorophenyl-substituted hydroxypentanoate. The presence of the fluorophenyl group suggests that it may have interesting chemical properties, as fluorine substitution is often used to modify the chemical behavior of organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely show interesting features due to the presence of the fluorophenyl group. Fluorine’s high electronegativity often leads to significant effects on the electronic structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the fluorophenyl group and the carboxylate salt. For example, it might have higher lipophilicity compared to a similar compound without the fluorine atom .

Scientific Research Applications

Structural and Transport Properties of Lithium-Containing Materials

Lithium-containing NASICON-structured materials are highlighted for their promising applications in solid-state Li-ion conductors, crucial for electrochemical energy storage devices. High conductivities are achieved through specific compositions, pointing to the importance of lithium ions in enhancing charge carrier mobility (Rossbach, Tietz, & Grieshammer, 2018).

Electrode-Electrolyte Solution Interactions

Interactions between cathode materials and electrolyte solutions in lithium-ion batteries are critical for performance. The surface chemistry of cathodes like LiCoO2 and LiFePO4 and their interaction with electrolytes influence battery efficiency and stability (Aurbach et al., 2007).

Lithium in Energy Storage

Lithium's role as a cathode material in rechargeable batteries, due to its exceptional electrochemical properties, is essential in modern energy storage technologies. The increasing demand for lithium highlights its strategic importance in the energy sector (Choubey et al., 2016).

Anode Materials for Lithium-Ion Batteries

The exploration of Ti2Nb2xO4+5x anode materials demonstrates the search for high-performance electrode materials that can offer high safety, specific capacities, and cycling stability, essential for lithium-ion battery applications in electric vehicles (Hu et al., 2018).

Fluorophosphate Na-Ion Battery Cathodes

The study of fluorophosphate cathodes for sodium-ion batteries, while not directly related to lithium, suggests a comparative interest in developing alternative energy storage solutions. The limitations in sodium extraction highlight the ongoing challenges in optimizing battery materials for improved performance (Dacek et al., 2016).

Future Directions

Fluorinated organic compounds are a topic of ongoing research interest in many areas of chemistry and materials science. Future research could explore the properties of this compound and its potential applications .

properties

IUPAC Name

lithium;(5S)-5-(4-fluorophenyl)-5-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3.Li/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15;/h4-7,10,13H,1-3H2,(H,14,15);/q;+1/p-1/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJMGIHSUXBTOU-PPHPATTJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=CC=C1C(CCCC(=O)[O-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1=CC(=CC=C1[C@H](CCCC(=O)[O-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FLiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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